

# N-Ethylacetanilide: A Technical Safety and Hazard Profile for Research and Development

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## Compound of Interest

Compound Name: *N-Ethylacetanilide*

Cat. No.: *B1213863*

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

**N-Ethylacetanilide** is a chemical compound utilized in various industrial applications, including as a substitute for camphor in the production of nitrocellulose.[1] As with any chemical substance, a thorough understanding of its safety profile and potential hazards is paramount for professionals in research and drug development who may handle or encounter this compound. This technical guide provides a comprehensive overview of the safety data for **N-Ethylacetanilide**, including its physical and chemical properties, known hazards, and standardized protocols for toxicity testing.

## Chemical and Physical Properties

A clear understanding of the physicochemical properties of **N-Ethylacetanilide** is the first step in a robust safety assessment. These properties influence its behavior under various conditions and are critical for designing safe handling and storage procedures. The following table summarizes key quantitative data for **N-Ethylacetanilide**.

Property	Value	Reference
Molecular Formula	C10H13NO	[1][2]
Molecular Weight	163.22 g/mol	[3]
CAS Number	529-65-7	[1][2]
Melting Point	55°C	[1]
Boiling Point	245.4°C at 760 mmHg	[1]
Flash Point	101.4°C	[1]
Density	1.035 g/cm <sup>3</sup>	[1]
Vapor Pressure	0.0288 mmHg at 25°C	[1]
XLogP3	1.6	[1]

## Hazard Identification and Classification

**N-Ethylacetanilide** is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

Hazard Class	GHS Category	Hazard Statement
Flammable solids	Category 1	H228: Flammable solid
Acute toxicity, oral	Category 4	H302: Harmful if swallowed
Serious eye damage/eye irritation	Category 2A	H319: Causes serious eye irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Signal Word: Danger[3]

Pictograms:

- Flame (for flammability)

- Exclamation mark (for acute toxicity and eye irritation)

## Toxicological Profile

While specific quantitative toxicological data such as LD50 (median lethal dose) for **N-Ethylacetanilide** is not readily available in the public domain, the GHS classification of "Acute Toxicity, Oral, Category 4" indicates a potential for harm if ingested. For a compound in this category, the estimated LD50 is typically in the range of 300 to 2000 mg/kg body weight.

The lack of specific toxicological studies on **N-Ethylacetanilide** necessitates a cautious approach, adhering to the precautionary principles outlined in its Safety Data Sheet (SDS). In the absence of compound-specific data, understanding the standardized methods for assessing chemical hazards is crucial for any risk assessment.

## Experimental Protocols for Hazard Assessment

For researchers who may need to evaluate the toxicological properties of **N-Ethylacetanilide** or similar compounds, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) provide the framework for generating reliable and internationally recognized data.

### Acute Oral Toxicity Assessment (Representative Protocol based on OECD TG 423)

The Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.<sup>[4]</sup> It uses a reduced number of animals compared to traditional methods and aims to classify a substance into a GHS toxicity category.

**Objective:** To determine the acute oral toxicity of a substance and classify it according to the GHS.

**Methodology:**

- **Animal Model:** Typically, young adult female rats are used.<sup>[5]</sup> Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

- Housing and Feeding: Animals are housed individually.[6] Standard laboratory diets and an unlimited supply of drinking water are provided.[6] The temperature should be maintained at approximately 22°C with a relative humidity of 50-60%.[6]
- Dosing Procedure:
  - Animals are fasted prior to dosing.[5][6]
  - The test substance is administered in a single dose by gavage.[5][6]
  - The procedure starts with a group of three animals at one of the four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight), selected based on available information.
- Observations:
  - Animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.
  - Body weight is recorded weekly.
  - At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Stepwise Procedure: The outcome of the first group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used. This continues until the toxicity class can be determined.

## Skin Irritation Assessment (Representative Protocol based on OECD TG 439 - In Vitro)

The In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439) is used to identify chemicals that have the potential to cause skin irritation.[7][8] [9] This method is an animal-free alternative to traditional in vivo testing.[10]

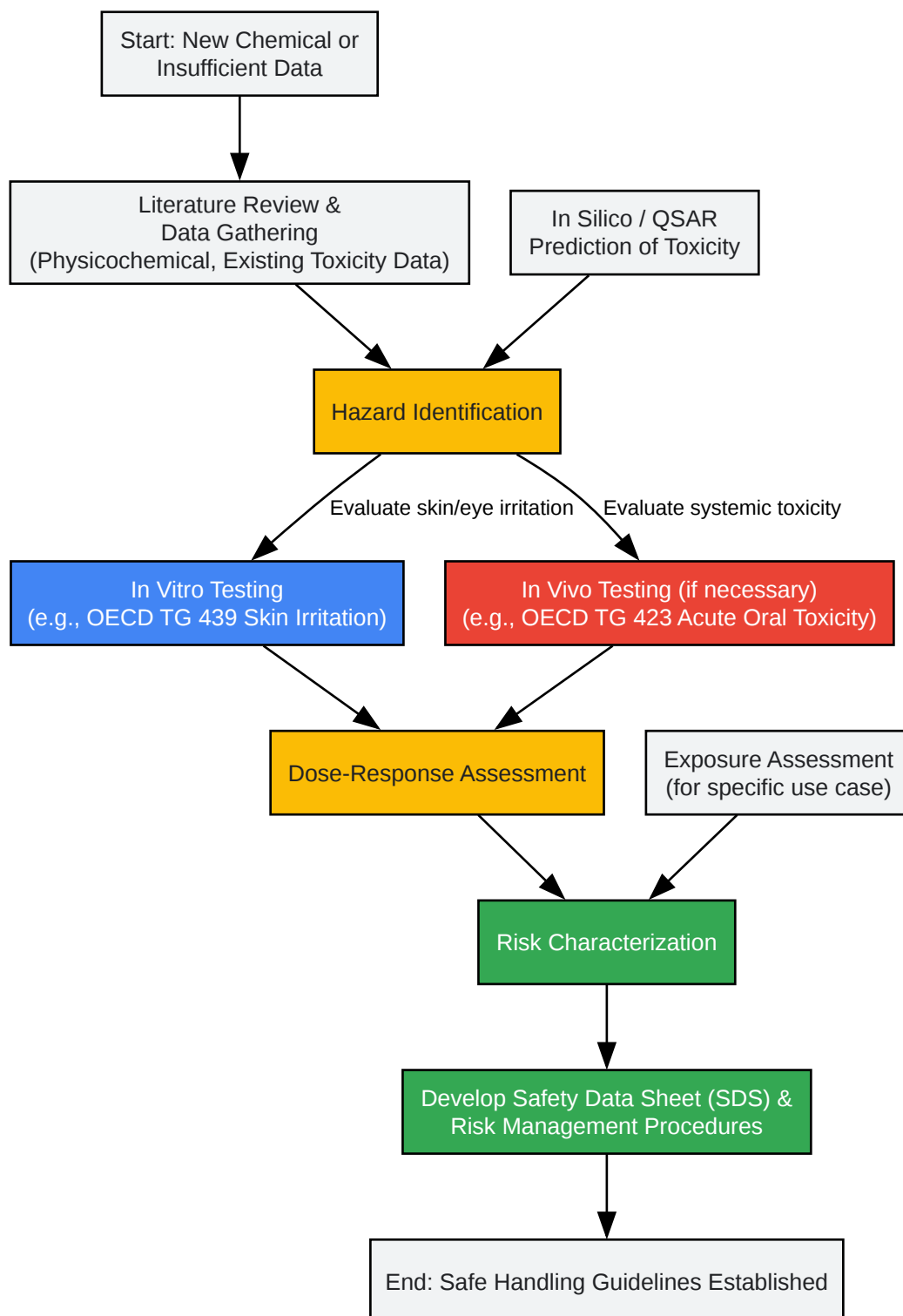
**Objective:** To determine the skin irritation potential of a substance by assessing its effect on a reconstructed human epidermis model.

#### Methodology:

- Test System: A commercially available, three-dimensional reconstructed human epidermis model is used.[\[10\]](#) This model mimics the upper layers of human skin.[\[10\]](#)
- Procedure:
  - The test substance (30µl for liquids or 25mg for solids) is applied topically to triplicate tissue models.[\[10\]](#)
  - Negative (e.g., ultrapure water) and positive (e.g., 5% SDS) controls are run concurrently.[\[10\]](#)
  - After a 60-minute exposure period in a cell culture incubator, the substance is removed by washing.[\[10\]](#)
  - The tissues are then incubated for a 42-hour recovery period.[\[10\]](#)
- Viability Assessment:
  - Cell viability is measured using the MTT assay.[\[10\]](#) Viable cells convert the yellow MTT dye into a blue formazan salt, which is then extracted.[\[10\]](#)
  - The amount of formazan produced is quantified by measuring its absorbance with a spectrophotometer.
- Data Interpretation:
  - The percentage viability of the treated tissues is calculated relative to the negative control.
  - If the mean tissue viability is less than or equal to 50%, the substance is classified as a skin irritant (UN GHS Category 2).[\[10\]](#)
  - If the viability is greater than 50%, it is considered non-irritant.[\[10\]](#)

## Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like **N-Ethylacetanilide**, integrating data collection, standardized testing, and risk characterization.



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Caption: A logical workflow for chemical hazard and risk assessment.

## Conclusion and Recommendations

**N-Ethylacetanilide** is a flammable solid that is harmful if swallowed and causes serious eye irritation. While specific, in-depth toxicological studies are not widely available, the GHS classification provides a clear basis for safe handling procedures. For professionals in research and drug development, it is imperative to:

- Consult the Safety Data Sheet (SDS): Always review the most current SDS before handling the substance.
- Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and protective clothing.
- Handle in a Well-Ventilated Area: Use a fume hood to avoid inhalation of any dust or vapors.
- Implement Safe Storage Practices: Store in a cool, dry, well-ventilated area away from sources of ignition.
- Follow Standardized Protocols: If further toxicological testing is required, adhere to internationally recognized guidelines, such as those from the OECD, to ensure data quality and relevance.

By adhering to these principles and understanding the available safety data, researchers can mitigate the risks associated with handling **N-Ethylacetanilide** and ensure a safe laboratory environment.

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